molecular formula C14H19NO4S B2857700 Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448136-70-6

Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2857700
CAS No.: 1448136-70-6
M. Wt: 297.37
InChI Key: SJNUJHWUBKHFSA-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with furan-2-ylmethyl chloride under controlled conditions to form the intermediate piperidine-furan compound. Subsequent sulfonation and cyclopropylation steps are then employed to introduce the sulfonyl and cyclopropyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry techniques may also be employed to streamline the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has diverse applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure makes it a potential candidate for biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development.

  • Industry: Its properties can be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Cyclopropyl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

  • Cyclopropyl(4-((thiophen-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: Similar structure but with a thiophene ring instead of furan.

  • Cyclopropyl(4-((benzyl)sulfonyl)piperidin-1-yl)methanone: Similar sulfonyl group but with a benzyl group instead of furan-2-ylmethyl.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents

Properties

IUPAC Name

cyclopropyl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(11-3-4-11)15-7-5-13(6-8-15)20(17,18)10-12-2-1-9-19-12/h1-2,9,11,13H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNUJHWUBKHFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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